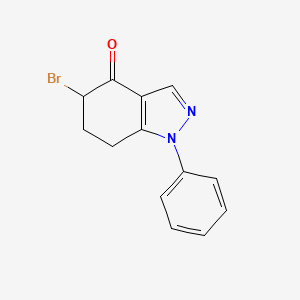

4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl-

Description

4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- is a heterocyclic compound that belongs to the class of indazoles Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-phenyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-6-7-12-10(13(11)17)8-15-16(12)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYPPKAYULSMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217370 | |

| Record name | 5-Bromo-1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179996-59-9 | |

| Record name | 5-Bromo-1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179996-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to produce the desired indazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce halogens, nitro groups, or other functional groups.

Scientific Research Applications

Human Neutrophil Elastase (HNE) Inhibition

One of the most significant applications of 4H-Indazol-4-one derivatives is their role as inhibitors of human neutrophil elastase (HNE). HNE is a serine protease involved in inflammatory processes and has been implicated in various diseases, including chronic obstructive pulmonary disease (COPD) and certain cancers.

- Potency : Compounds based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core have demonstrated potent HNE inhibitory activity with Ki values ranging from 6 to 35 nM .

- Mechanism : Kinetic studies suggest that these compounds act as competitive inhibitors, effectively blocking HNE's enzymatic activity .

Anticancer Properties

The structural modifications in the indazole scaffold have also led to compounds with promising anticancer activities. The brominated derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study 1: Synthesis and Evaluation of HNE Inhibitors

A study focused on synthesizing a series of novel HNE inhibitors based on the tetrahydroindazole scaffold. The research highlighted:

- Synthesis Methodology : Detailed procedures for synthesizing various derivatives, including analytical techniques such as NMR for characterization.

- Biological Evaluation : Assessment of HNE inhibitory activity and stability in aqueous buffers. Compounds demonstrated half-lives exceeding one hour in physiological conditions .

Case Study 2: Structure-Activity Relationship (SAR)

Another significant study investigated the structure-activity relationship of various indazole derivatives. Key findings included:

- Effect of Substituents : The presence of bromine at the 5-position significantly enhanced inhibitory potency compared to unsubstituted analogs.

- Isomer Stability : Analysis indicated that certain isomers exhibited greater stability and activity, suggesting the importance of structural configuration in therapeutic efficacy .

| Compound Name | Ki (nM) | Stability (t½) | Activity Type |

|---|---|---|---|

| 5-Bromo-1,5,6,7-tetrahydro-4H-indazol-4-one | 6 | >1 h | HNE Inhibitor |

| 5-Bromo-3-methyl-1-(2-pyridinyl)-1,5,6,7-tetrahydro | 20 | >2 h | Anticancer Activity |

| Unsubstituted Derivative | >100 | <30 min | Low Activity |

Mechanism of Action

The mechanism of action of 4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- involves its interaction with specific molecular targets. For instance, as a SARS-CoV-2 main protease inhibitor, it binds to the active site of the protease, preventing the virus from replicating . As a human neutrophil elastase inhibitor, it interacts with the enzyme’s active site, inhibiting its activity and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

- 1,5,6,7-Tetrahydro-4H-indazol-4-one

- 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

- 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

- 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Uniqueness

4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- stands out due to its bromine substitution, which can significantly alter its chemical properties and biological activities compared to other similar compounds. This substitution can enhance its binding affinity to specific molecular targets, making it a more potent inhibitor in certain applications .

Biological Activity

The compound 4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- (CAS No. 52100-32-0) is a derivative of the indazole family known for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 4H-Indazol derivatives typically involves cyclization reactions of appropriate precursors. For example, 5-bromo-3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized through the reaction of phenyl hydrazine with suitable carbonyl compounds under acidic conditions. The following table summarizes various synthesis methods and their yields:

| Method | Yield (%) | Key Features |

|---|---|---|

| Cyclization with enaminones | 60 | Regioselective formation |

| Microwave-assisted synthesis | 70 | Rapid reaction times |

| Ball milling techniques | 62 | Eco-friendly approach |

Human Neutrophil Elastase Inhibition

Research has highlighted the potential of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives as inhibitors of human neutrophil elastase (HNE) . A study demonstrated that these compounds exhibited potent inhibitory activity against HNE with Ki values in the low nanomolar range (6–35 nM). The introduction of bromine at position 5 significantly enhanced the inhibitory potency compared to reference compounds like Sivelestat .

Anticancer Properties

The anticancer activity of 4H-Indazol derivatives has been extensively studied. A notable investigation assessed the cytotoxic effects of various analogs against human cancer cell lines such as MCF-7 and HT-29. The results indicated that certain derivatives generated reactive oxygen species (ROS), leading to increased cytotoxicity in a dose-dependent manner. The following table presents cytotoxic activity data:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | MDA-MB 231 | 8.2 |

| Compound C | HT-29 | 15.0 |

The mechanism by which these compounds exert their biological effects often involves interaction with specific targets such as GABA receptors and enzymes involved in platelet aggregation. For instance, some derivatives act as agonists for GABA receptors, enhancing neuronal excitability and influencing neurotransmission pathways .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have elucidated how modifications on the indazole ring affect biological activity. For example:

- Electron-donating groups enhance ROS generation and improve anticancer efficacy.

- The presence of halogens at specific positions increases binding affinity to target enzymes.

Case Studies

- Inhibition of HNE : A series of indazole derivatives were tested for their ability to inhibit HNE. Compounds with bromine substitution showed enhanced potency compared to unsubstituted analogs .

- Anticancer Activity : A study evaluated the efficacy of various indazole derivatives against multiple cancer cell lines, revealing significant cytotoxic effects correlated with structural modifications .

Q & A

Q. How can researchers optimize the synthesis of 4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- while minimizing side reactions?

Methodological Answer:

- Utilize factorial design to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions. For example, sodium hydride or cesium carbonate in DMF/THF can be tested for efficiency in halogenation or cyclization steps .

- Monitor intermediates via HPLC or GC-MS to track byproduct formation and adjust stoichiometry or reaction time. This aligns with best practices in synthetic chemistry for indazole derivatives .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Combine NMR spectroscopy (¹H/¹³C, COSY, HSQC) to confirm regiochemistry and stereochemistry, particularly for the tetrahydroindazole core.

- Use high-resolution mass spectrometry (HRMS) for molecular weight validation and X-ray crystallography (if crystals are obtainable) for absolute configuration determination. These methods are standard for heterocyclic compound validation .

Q. How should a theoretical framework guide hypothesis generation for this compound’s biological or chemical properties?

Methodological Answer:

- Ground hypotheses in density functional theory (DFT) to predict electronic properties (e.g., bromine’s inductive effects on reactivity) or ligand-receptor interactions.

- Link to enzyme inhibition models (e.g., kinase targets) based on structural analogs, ensuring alignment with established biochemical pathways .

Advanced Research Questions

Q. What computational strategies can predict the compound’s behavior in catalytic or biological systems?

Methodological Answer:

- Apply molecular dynamics (MD) simulations in COMSOL Multiphysics to model interactions with enzymes or membranes. For example, simulate binding affinity to cyclooxygenase-2 (COX-2) for anti-inflammatory potential.

- Integrate AI-driven QSAR models to correlate substituent effects (e.g., bromine position) with activity, leveraging datasets from indazole derivatives .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity across cell lines?

Methodological Answer:

- Conduct dose-response assays with controlled variables (e.g., pH, serum concentration) to isolate confounding factors.

- Perform meta-analysis of existing literature to identify methodological discrepancies (e.g., assay protocols, cell viability endpoints) and refine experimental replication criteria .

Q. What mechanistic studies are required to elucidate the compound’s mode of action in complex biological pathways?

Methodological Answer:

- Employ knockout cell lines or CRISPR-Cas9 gene editing to identify target proteins. For example, silence candidate kinases to assess apoptosis modulation.

- Use isotopic labeling (e.g., ¹⁸O/²H) in metabolic studies to trace degradation pathways or reactive intermediate formation .

Methodological Tables for Reference

| Analytical Technique | Application | Key Evidence |

|---|---|---|

| HRMS | Confirm molecular ion [M+H]⁺ | |

| 2D-NMR (HSQC) | Resolve tetrahydro ring conformers | |

| MD Simulations | Predict membrane permeability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.